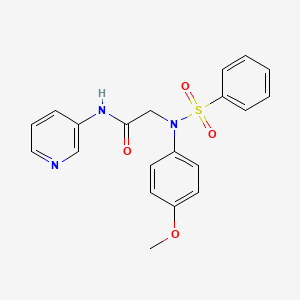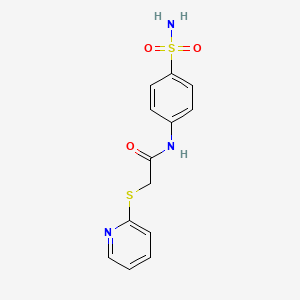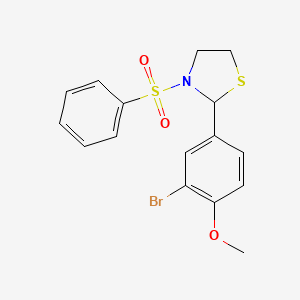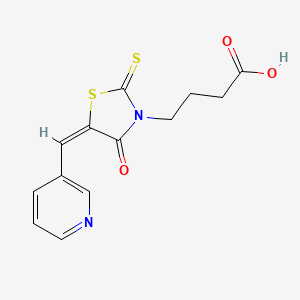
7-butyl-3-methyl-8-(4-methylpiperazin-1-yl)-3,7-dihydro-1H-purine-2,6-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-butyl-3-methyl-8-(4-methylpiperazin-1-yl)-3,7-dihydro-1H-purine-2,6-dione is a synthetic organic compound that belongs to the purine family Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly in the structure of DNA and RNA
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-butyl-3-methyl-8-(4-methylpiperazin-1-yl)-3,7-dihydro-1H-purine-2,6-dione typically involves multi-step organic reactions. The starting materials often include purine derivatives and piperazine. The reaction conditions may involve:
Solvents: Common solvents like dichloromethane or ethanol.
Catalysts: Acid or base catalysts to facilitate the reaction.
Temperature: Reactions may be carried out at elevated temperatures to increase the reaction rate.
Industrial Production Methods
Industrial production methods would scale up the laboratory synthesis process, ensuring consistency and purity. This might involve:
Batch reactors: For controlled reaction conditions.
Continuous flow reactors: For large-scale production.
Purification: Techniques like crystallization, distillation, or chromatography to ensure high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially forming oxides or other derivatives.
Reduction: Reduction reactions could lead to the formation of reduced purine derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions might occur, introducing different functional groups.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Like lithium aluminum hydride or sodium borohydride.
Substitution reagents: Halogens or alkylating agents.
Major Products
The major products would depend on the specific reactions and conditions but could include various substituted purine derivatives.
Applications De Recherche Scientifique
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Studying its interactions with biological macromolecules.
Medicine: Potential therapeutic applications, such as antiviral or anticancer agents.
Industry: Use in the development of new materials or chemical processes.
Mécanisme D'action
The mechanism of action would depend on the specific biological or chemical context. Generally, it might involve:
Molecular targets: Binding to specific proteins or enzymes.
Pathways: Modulating biochemical pathways, such as signal transduction or metabolic pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Caffeine: A well-known purine derivative with stimulant properties.
Theobromine: Another purine derivative found in chocolate.
Adenine: A fundamental component of DNA and RNA.
Uniqueness
7-butyl-3-methyl-8-(4-methylpiperazin-1-yl)-3,7-dihydro-1H-purine-2,6-dione may have unique properties due to its specific substituents, which could influence its biological activity and chemical reactivity.
Propriétés
Formule moléculaire |
C15H24N6O2 |
|---|---|
Poids moléculaire |
320.39 g/mol |
Nom IUPAC |
7-butyl-3-methyl-8-(4-methylpiperazin-1-yl)purine-2,6-dione |
InChI |
InChI=1S/C15H24N6O2/c1-4-5-6-21-11-12(19(3)15(23)17-13(11)22)16-14(21)20-9-7-18(2)8-10-20/h4-10H2,1-3H3,(H,17,22,23) |
Clé InChI |
GANNCSUPOYKSRR-UHFFFAOYSA-N |
SMILES canonique |
CCCCN1C2=C(N=C1N3CCN(CC3)C)N(C(=O)NC2=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{2-[4-(2-Hydroxy-ethyl)-piperazin-1-yl]-acenaphthen-1-yl}-benzenesulfonamide](/img/structure/B10809210.png)


![2-(4-Methyl-5-pyridin-4-yl-4H-[1,2,4]triazol-3-ylsulfanyl)-N-m-tolyl-acetamide](/img/structure/B10809215.png)

![2-Thiazolamine, 4-(2-methylimidazo[1,2-a]pyridin-3-yl)-N-phenyl-](/img/structure/B10809226.png)
![N-[2-({2-[(2-fluorophenyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]propanamide](/img/structure/B10809234.png)



![ethyl 2-(1-oxidanylidene-7,8-dihydro-6H-cyclopenta[2,3]thieno[2,4-d]pyrimidin-2-yl)propanoate](/img/structure/B10809271.png)
![5-[(4-Butoxyphenyl)methylidene]-3-(1,1-dioxothiolan-3-yl)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B10809276.png)
![7-[(4-Fluorophenyl)methoxy]-4-methylchromen-2-one](/img/structure/B10809283.png)
![[2-(Furan-2-ylmethylamino)-2-oxoethyl] 3-amino-4-chlorobenzoate](/img/structure/B10809284.png)
